4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline
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Description
“4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline” is a chemical compound with the CAS Number: 950094-59-4 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h3-6H,1-2,7,12H2
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Chemical Synthesis and Characterization
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline and its derivatives are primarily involved in chemical synthesis and characterization. For instance, Dulcere et al. (1990) describe the synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles through thermal cyclization, highlighting the versatile chemical reactivity of such compounds (Dulcere, Tawil, & Santelli, 1990). Similarly, Migawa and Townsend (2001) discuss the synthesis and reactivity of 7-benzylpyrrolo[2,3-d][1,2,3]triazines, another related compound (Migawa & Townsend, 2001).
Biological Activity and Drug Design
These compounds also show potential in biological activity and drug design. For example, Caballero et al. (2011) explored the docking and quantitative structure–activity relationship of similar compounds as c-Met kinase inhibitors, offering insights into their potential therapeutic applications (Caballero et al., 2011).
Material Science and Optoelectronics
In the field of material science and optoelectronics, Jin et al. (2020) studied compounds like N,N-diphenyl-4-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline for their electroluminescent properties, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Cytotoxic Activity in Pharmaceuticals
Azab et al. (2017) synthesized a series of compounds based on chromeno[3,4-c]pyrrole-3,4-dione, including triazole derivatives, and evaluated their cytotoxic activity, suggesting their relevance in pharmaceutical research (Azab, Aly, & Gobouri, 2017).
Advanced Chemical Reactions
Pocar, Trimarco, and Bombieri (1998) described the pyrolysis of 4-aryl-5-amino-v-triazolines, leading to compounds like morpholinopyrroles, exemplifying the complex chemical transformations possible with these types of compounds (Pocar, Trimarco, & Bombieri, 1998).
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h3-6H,1-2,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUALDFCUAMVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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